molecular formula C6H3Br2N3 B13512420 3,7-Dibromopyrazolo[1,5-a]pyrimidine

3,7-Dibromopyrazolo[1,5-a]pyrimidine

Cat. No.: B13512420
M. Wt: 276.92 g/mol
InChI Key: CLVKERUANAERCY-UHFFFAOYSA-N
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Description

3,7-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination at the 3 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it more suitable for industrial applications.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate.

Major Products:

Mechanism of Action

The mechanism of action of 3,7-dibromopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition of their activity. This makes it a valuable tool in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 3,7-Dibromopyrazolo[1,5-a]pyrimidine is unique due to its bromine substituents, which provide distinct electronic properties and reactivity compared to its nitro-substituted counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity patterns .

Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

3,7-dibromopyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3Br2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H

InChI Key

CLVKERUANAERCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1)Br

Origin of Product

United States

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